N-(2-chlorobenzyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide
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Overview
Description
N-(2-chlorobenzyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides It features a chromen-4-one (coumarin) core, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorobenzyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide typically involves the following steps:
Formation of the Chromen-4-one Core: This can be achieved through the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst like sulfuric acid.
Introduction of the 7-Methyl Group: Methylation of the chromen-4-one core can be performed using methyl iodide and a base such as potassium carbonate.
Attachment of the 2-Chlorobenzyl Group: The 2-chlorobenzyl group is introduced via a nucleophilic substitution reaction, where the chromen-4-one derivative reacts with 2-chlorobenzyl chloride in the presence of a base like sodium hydride.
Formation of the Acetamide: The final step involves the reaction of the substituted chromen-4-one with acetic anhydride to form the acetamide derivative.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the chromen-4-one ring, forming carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The 2-chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-chlorobenzyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, optical brighteners, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide involves its interaction with various molecular targets:
Enzyme Inhibition: It may inhibit specific enzymes involved in disease pathways, such as kinases or proteases.
Receptor Binding: The compound could bind to cellular receptors, modulating signal transduction pathways.
DNA Interaction: It might intercalate into DNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
N-(2-chlorobenzyl)-2-(2-oxo-2H-chromen-4-yl)acetamide: Lacks the 7-methyl group, which may affect its biological activity.
N-(2-chlorobenzyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)propionamide: Has a propionamide group instead of an acetamide, potentially altering its chemical properties and applications.
Uniqueness: N-(2-chlorobenzyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide is unique due to the specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the 7-methyl group and the 2-chlorobenzyl moiety differentiates it from other chromen-4-one derivatives, potentially enhancing its efficacy in various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(7-methyl-2-oxochromen-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c1-12-6-7-15-14(10-19(23)24-17(15)8-12)9-18(22)21-11-13-4-2-3-5-16(13)20/h2-8,10H,9,11H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCKKGADAVLSOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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